![molecular formula C16H25NO4 B14130392 1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol CAS No. 89085-10-9](/img/structure/B14130392.png)
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol is a synthetic organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in medicinal chemistry for their cardiovascular effects, particularly in the treatment of hypertension and arrhythmias.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol typically involves the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with acetone in the presence of an acid catalyst.
Attachment of the propanol chain: The benzodioxole intermediate is then reacted with epichlorohydrin to form a glycidyl ether.
Introduction of the butylamino group: The glycidyl ether is then reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of 1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor antagonist with applications in treating heart conditions.
Uniqueness
1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic receptor antagonists. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.
属性
CAS 编号 |
89085-10-9 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC 名称 |
1-(butylamino)-3-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-4-5-9-17-10-12(18)11-19-13-7-6-8-14-15(13)21-16(2,3)20-14/h6-8,12,17-18H,4-5,9-11H2,1-3H3 |
InChI 键 |
FEXQMNXPLCAHOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC(COC1=CC=CC2=C1OC(O2)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


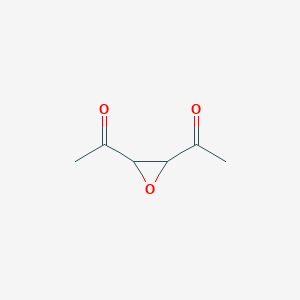
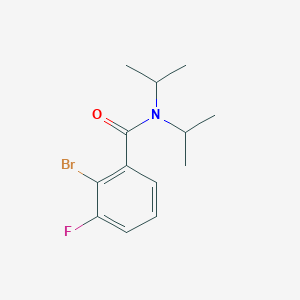
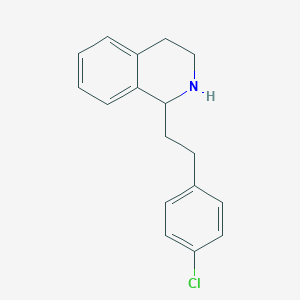
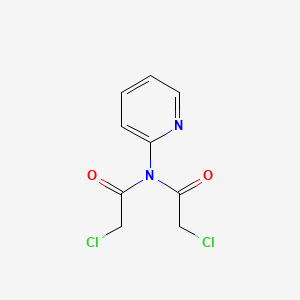
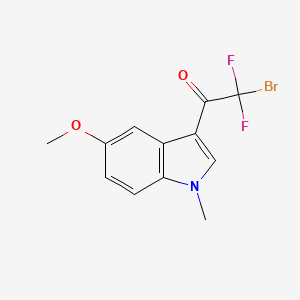
![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)

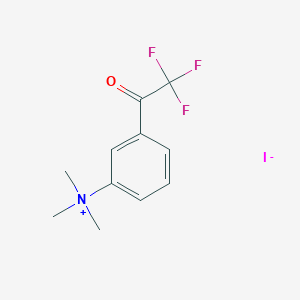



![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

